molecular formula C8H4FNO3 B8211170 3-Cyano-2-fluoro-5-hydroxy-benzoic acid

3-Cyano-2-fluoro-5-hydroxy-benzoic acid

Cat. No.: B8211170
M. Wt: 181.12 g/mol
InChI Key: DCGPJWUKOIJXHU-UHFFFAOYSA-N
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Description

3-Cyano-2-fluoro-5-hydroxy-benzoic acid is an organic compound with the molecular formula C₉H₆FNO₃ It is a derivative of benzoic acid, featuring a cyano group, a fluoro substituent, and a hydroxyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-fluoro-5-hydroxy-benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-fluoro-5-hydroxybenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Diazotization: The amino group is converted to a diazonium salt.

    Sandmeyer Reaction: The diazonium salt is treated with copper(I) cyanide to introduce the cyano group, forming this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2-fluoro-5-hydroxy-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluoro substituent can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-Cyano-2-fluoro-5-oxo-benzoic acid.

    Reduction: Formation of 3-Amino-2-fluoro-5-hydroxy-benzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Cyano-2-fluoro-5-hydroxy-benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Cyano-2-fluoro-5-hydroxy-benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-5-fluorobenzoic acid
  • 3-Cyano-2-fluoro-5-methoxybenzoic acid
  • 3-Cyano-2-fluoro-5-methylbenzoic acid

Uniqueness

3-Cyano-2-fluoro-5-hydroxy-benzoic acid is unique due to the presence of both a hydroxyl group and a cyano group on the benzene ring, which imparts distinct chemical reactivity and biological activity. The fluoro substituent further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-cyano-2-fluoro-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3/c9-7-4(3-10)1-5(11)2-6(7)8(12)13/h1-2,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGPJWUKOIJXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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